molecular formula C10H12N2O3 B13218862 4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13218862
M. Wt: 208.21 g/mol
InChI Key: RXPRXQGPZKZTKB-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₃. It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an oxolane ring, followed by carboxylation . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the presence of both a pyrimidine ring and an oxolane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-6-7(10(13)14)5-11-9(12-6)8-3-2-4-15-8/h5,8H,2-4H2,1H3,(H,13,14)

InChI Key

RXPRXQGPZKZTKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CCCO2

Origin of Product

United States

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